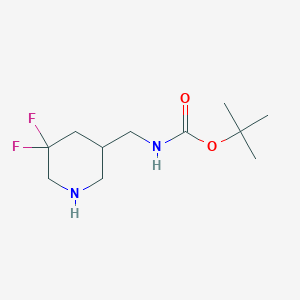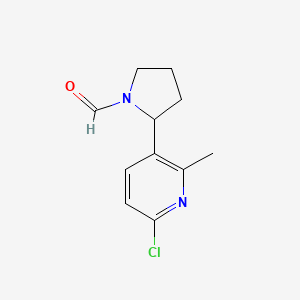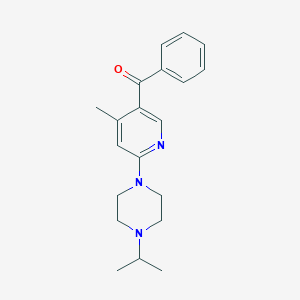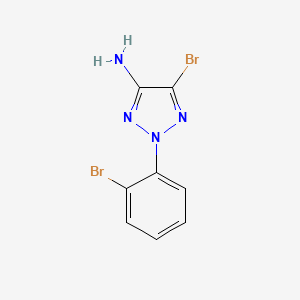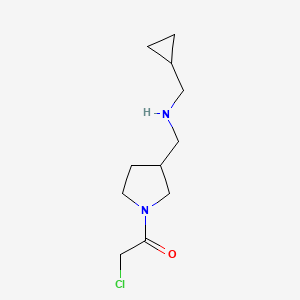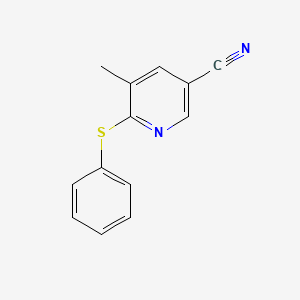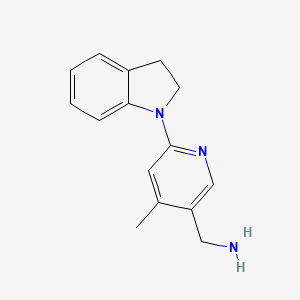
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine is an organic compound that features a unique structure combining an indoline moiety with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine typically involves the following steps:
Formation of the Indoline Moiety: This can be achieved through the reduction of indole derivatives.
Pyridine Ring Construction: The pyridine ring can be synthesized via various methods, including cyclization reactions.
Coupling of Indoline and Pyridine: The final step involves coupling the indoline moiety with the pyridine ring, often using amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxides: Resulting from oxidation.
Amines: From reduction processes.
Substituted Derivatives: From substitution reactions.
Applications De Recherche Scientifique
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting various biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-(Indolin-1-yl)-4-methylpyridin-2-yl)methanamine
- (6-(Indolin-1-yl)-4-methylpyridin-4-yl)methanamine
Uniqueness
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H17N3 |
|---|---|
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]methanamine |
InChI |
InChI=1S/C15H17N3/c1-11-8-15(17-10-13(11)9-16)18-7-6-12-4-2-3-5-14(12)18/h2-5,8,10H,6-7,9,16H2,1H3 |
Clé InChI |
IPLLTRZPUQSKKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1CN)N2CCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


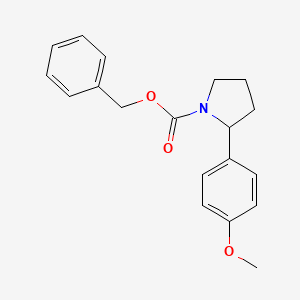
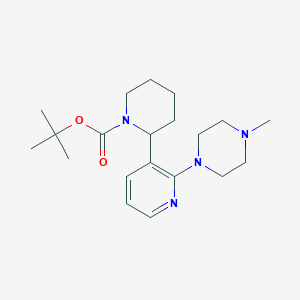

![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)


